Lipofectin Achieves 17% Transfection Efficiency in Human Corneal Endothelial Cells, Outperforming DMRIE-C, Effectene, FuGene, and DAC-30
In human corneal endothelial cells (HCEC), Lipofectin achieved a transfection efficiency of 17±2.02%, significantly outperforming four commercially available comparator reagents: DMRIE-C (11±1.46%), Effectene (9±0.62%), FuGene (9±0.93%), and DAC-30 (7±0.59%) [1]. Toxicity across all vectors was low, ranging from 2% to 4% [1]. This cell-type-specific superiority establishes Lipofectin as the preferred choice for endothelial cell transfection applications [1].
| Evidence Dimension | Transfection efficiency (% EGFP-positive cells) |
|---|---|
| Target Compound Data | Lipofectin: 17±2.02% |
| Comparator Or Baseline | DMRIE-C: 11±1.46%; Effectene: 9±0.62%; FuGene: 9±0.93%; DAC-30: 7±0.59% |
| Quantified Difference | Lipofectin 1.55× higher than DMRIE-C; 1.89× higher than Effectene and FuGene; 2.43× higher than DAC-30 |
| Conditions | Human corneal endothelial cells (HCEC); EGFP plasmid; FACS analysis; n=6 |
Why This Matters
This quantitative head-to-head comparison provides cell-type-specific performance data essential for selecting the optimal reagent for endothelial cell transfection, an application for which Lipofectin is specifically indicated.
- [1] Lipid-mediated gene transfer of acidic fibroblast growth factor into human corneal endothelial cells. Exp Eye Res. 2005;80(1):93-101. View Source
